N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
Description
N-{[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a benzimidazole derivative featuring a 2-fluorobenzyl group at the 1-position and a propanamide-substituted methyl group at the 2-position of the benzimidazole core. This compound’s structural uniqueness lies in its fluorinated aromatic moiety and the propanamide side chain, which may enhance its binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-2-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMEHAHNDHLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride.
Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity . The fluorobenzyl group enhances its binding affinity and specificity, while the propanamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A: Bliretrigine (C19H25N5O2)
- Structure: (2S)-2-({[1-Ethyl-6-(4-methylphenoxy)-1H-benzimidazol-2-yl]methyl}amino)propanamide .
- Key Differences: Substitution at 1-position: Ethyl and 4-methylphenoxy groups (vs. 2-fluorobenzyl in the target compound). Propanamide linkage: Attached via an amino group (vs. methyl group in the target).
- The ethyl group may reduce steric hindrance compared to the bulkier 2-fluorobenzyl substituent.
Compound B: 2-(1-Methyl-1H-Benzimidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Propanamide
- Structure : Features a methyl group at the 1-position and an isoxazole-linked propanamide .
- Key Differences: 1-Methyl substitution (vs. Isoxazole moiety introduces hydrogen-bond acceptor sites.
- Implications :
- The isoxazole group may improve solubility but reduce lipophilicity compared to the fluorinated benzyl group.
Compound C: 1-(2-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide
- Structure : Triazole core with 2-fluorobenzyl and carboxamide groups .
- Key Differences :
- Triazole ring (vs. benzimidazole) alters hydrogen-bonding and rigidity.
- Direct carboxamide attachment (vs. propanamide chain).
- Implications :
- The triazole’s smaller size may enhance metabolic stability but reduce binding affinity for benzimidazole-specific targets.
Compound D: N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide
- Structure : Indole and biphenyl substituents with a propanamide chain .
- Key Differences: Indole moiety (vs. Fluorine on biphenyl (vs. benzyl group) alters spatial orientation.
- Implications :
- The biphenyl group may enhance π-π interactions but increase molecular weight (MW = 376 g/mol vs. 310 g/mol for the target).
Physicochemical and Pharmacological Properties
- Key Observations :
- The target compound’s 2-fluorobenzyl group contributes to higher LogP (3.1) compared to Compound C (2.0), suggesting better membrane permeability.
- Bliretrigine’s sodium channel blocking activity highlights the pharmacological relevance of benzimidazole-propanamide hybrids .
Biological Activity
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of and a molecular weight of approximately 363.39 g/mol, exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : The benzimidazole core is synthesized by condensing o-phenylenediamine with suitable reagents.
- Introduction of the Fluorobenzyl Group : This step is achieved through nucleophilic substitution reactions using 2-fluorobenzyl chloride.
- Attachment of the Propanamide Moiety : The final step involves reacting the intermediate with propanoyl chloride to yield the target compound.
This synthetic pathway highlights the compound's structural complexity and its potential for modification to enhance biological activity.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Compounds within the benzimidazole class are known for their antimicrobial effects. This compound has shown promise as an inhibitor of the Equilibrative Nucleoside Transporter, which is crucial in treating infections caused by Plasmodium falciparum, the malaria-causing parasite .
- Anticancer Activity : Research indicates that similar benzimidazole derivatives can modulate signaling pathways involved in tumor growth and metastasis. The unique combination of a fluorinated aromatic substituent and a furan ring in this compound potentially enhances its bioactivity compared to other derivatives lacking such modifications .
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:
- Antiproliferative Effects : A study on benzimidazole derivatives indicated that modifications to the structure could lead to significant antiproliferative effects against various cancer cell lines. The introduction of specific functional groups, such as fluorinated aromatic rings, was correlated with increased efficacy in inhibiting cell growth .
- In Vivo Studies : Preclinical evaluations have shown that similar compounds exhibit favorable pharmacokinetic profiles, including enhanced metabolic stability and reduced toxicity. For instance, modifications aimed at improving bioavailability have led to compounds that demonstrate effective dosing in animal models without significant adverse effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide | Structure | Antimicrobial properties |
| N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamide | Structure | Potential anticancer activity |
| N-{[1-(benzyl)-1H-benzimidazol-2-yl]methyl}benzamide | Structure | Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
